molecular formula C16H22O3 B2559981 [(1(10)E,2R,4R)]-2-Methoxy-8,12-epoxygemacra-1(10),7,11-trien-6-one CAS No. 75412-95-2

[(1(10)E,2R,4R)]-2-Methoxy-8,12-epoxygemacra-1(10),7,11-trien-6-one

Cat. No.: B2559981
CAS No.: 75412-95-2
M. Wt: 262.349
InChI Key: JUFDIKOOORFASQ-UHFFFAOYSA-N
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Description

This compound, also known as compound 6, is a sesquiterpene . It is isolated from the herbs of Curcuma phaeocaulis .


Molecular Structure Analysis

The molecular structure of this compound has been determined through spectral analysis . The molecular formula is C16H22O3 , and it belongs to the germacrane type of sesquiterpenes .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 262.34 . It is a powder in its physical state . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Isolation and Identification in Plant Resins

A study identified [(1(10)E,2R,4R)]-2-methoxy-8,12-epoxygemacra-1(10),7,11-trien-6-one as a compound isolated from the resin of Commiphora sphaerocarpa, a plant known for producing myrrh. This furanosesquiterpene was discovered alongside other similar compounds, contributing to the understanding of the chemical composition of myrrh and related plants (Dekebo, Dagne, & Sterner, 2002).

Crystal Structure Determination

Another research focused on determining the relative stereochemistry of this furanosesquiterpene. This study was pivotal in establishing the detailed molecular structure through crystallographic analysis, which is essential for understanding the chemical's interactions and properties (Dekebo, Dagne, Hansen, Gautun, & Aasen, 2000).

Anti-proliferative Effects

Research on the resinous exudates of Commiphora opobalsamum, which contains this compound, showed significant anti-proliferative effects on hormone-independent prostate cancer cell lines. This suggests potential medicinal applications in cancer treatment, highlighting the importance of such natural compounds in pharmaceutical research (Zhang Xiu-tian, 2008).

Potential in Anticorrosive Applications

A study on a novel derivative epoxy polymer, which includes a similar structure, indicated potential anticorrosive properties for carbon steel in acidic environments. Although not the exact compound, this research opens pathways to explore the utility of similar structures in industrial applications, such as coatings and protective materials (Hsissou et al., 2020).

Antiplasmodial Activity

Investigations into natural products for antiprotozoal properties identified this compound as part of a group of sesquiterpenoids from myrrh with promising activity against Plasmodium falciparum, the parasite responsible for malaria. This emphasizes the compound's potential role in developing new antimalarial drugs (Greve, Kaiser, & Schmidt, 2020).

Properties

IUPAC Name

(6R,8R,9E)-8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-10-5-13(18-4)6-11(2)8-15-16(14(17)7-10)12(3)9-19-15/h6,9-10,13H,5,7-8H2,1-4H3/b11-6+/t10-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFDIKOOORFASQ-WCXSNEHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C=C(CC2=C(C(=CO2)C)C(=O)C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](/C=C(/CC2=C(C(=CO2)C)C(=O)C1)\C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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